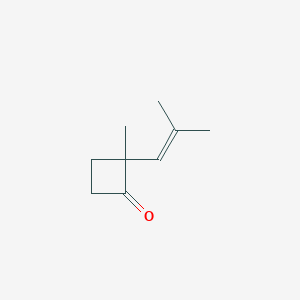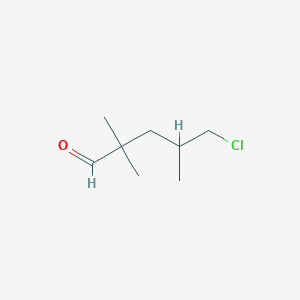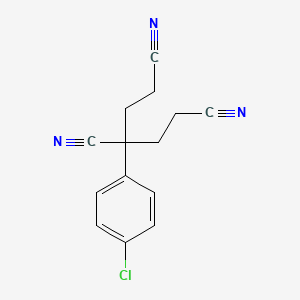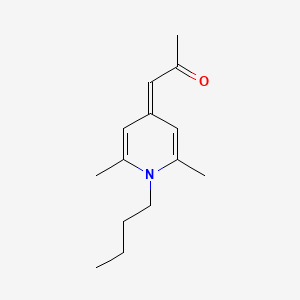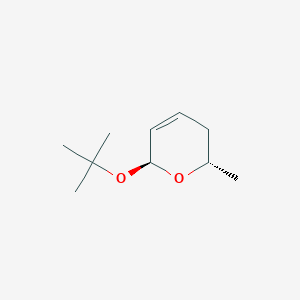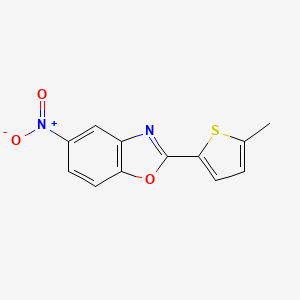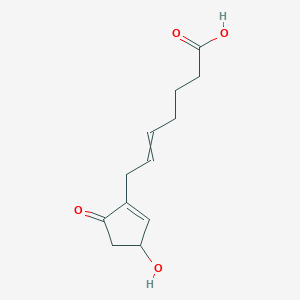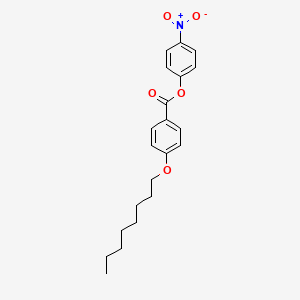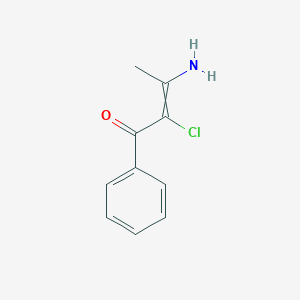![molecular formula C9H16O2 B14650242 1-Oxaspiro[4.5]decan-2-ol CAS No. 53356-80-2](/img/structure/B14650242.png)
1-Oxaspiro[4.5]decan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[45]decan-2-ol is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.5]decan-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with butadiene and other dienes. This reaction yields bicyclic and tricyclic spiroadducts, which can then be further processed to obtain this compound . Another method involves the Prins/pinacol rearrangement, where aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol undergo a cascade reaction to form oxaspirocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Diels-Alder cycloaddition is favored for its high yield and efficiency, while the Prins/pinacol rearrangement is chosen for its versatility in using various aldehydes.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxaspiro[4.5]decan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxaspiro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxaspiro derivatives, alcohols, and substituted spiro compounds. These products have diverse applications in synthetic chemistry and industrial processes .
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[4.5]decan-2-ol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other spiro compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of perfumes and aromas due to its olfactive properties.
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[4.5]decan-2-ol involves its interaction with various molecular targets and pathways. Its unique spiro structure allows it to interact with enzymes and receptors in a specific manner, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane-1-spiro-4-butyrolactone
- 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol
Uniqueness
1-Oxaspiro[4.5]decan-2-ol is unique due to its specific spiro structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
53356-80-2 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-oxaspiro[4.5]decan-2-ol |
InChI |
InChI=1S/C9H16O2/c10-8-4-7-9(11-8)5-2-1-3-6-9/h8,10H,1-7H2 |
InChI-Schlüssel |
ZLWBKXGIKUOAAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCC(O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


